4-溴喹啉-8-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

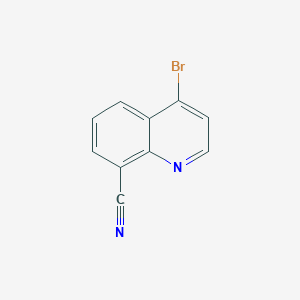

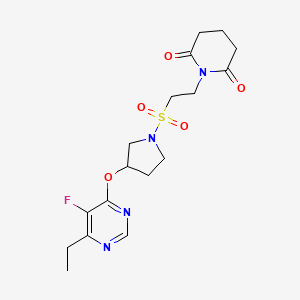

4-Bromoquinoline-8-carbonitrile is a heterocyclic compound. It is used in laboratory chemicals and the manufacture of chemical compounds . The molecular formula is C10H5BrN2 and the molecular weight is 233.068.

Synthesis Analysis

Quinoline derivatives have been synthesized using various methods over the last few decades. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 4-Bromoquinoline-8-carbonitrile consists of a quinoline core, which is a nitrogen-containing heterocycle . The bromine atom is attached at the 4th position and a carbonitrile group at the 8th position .Chemical Reactions Analysis

Quinoline derivatives, including 4-Bromoquinoline-8-carbonitrile, can undergo various chemical reactions. For instance, a study describes the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides using TMSBr as an acid-promoter .科学研究应用

光电和电荷传输性质

4-溴喹啉衍生物的结构、电子、光学和电荷传输性质已得到研究。这些利用密度泛函理论 (DFT) 的研究表明,此类化合物可能是高效的多功能材料,在光电应用中显示出前景。这些化合物的吸收波长和主要跃迁已得到彻底研究,揭示了它们在电子应用中的潜力 (Irfan 等,2020)。

肿瘤进展抑制剂和抗炎活性

某些喹啉衍生物,包括类似于 4-溴喹啉的衍生物,已被确定为肿瘤进展位点-2 (Tpl2) 激酶的抑制剂。它们在减少肿瘤坏死因子 α (TNF-α) 和其他促炎细胞因子的产生方面显示出潜力,这些因子在类风湿性关节炎等疾病中很重要。这些化合物已在体外和体内证明了抑制 TNF-α 产生的功效,表明它们在抗炎和抗癌治疗中的用途 (Green 等,2007)。

缓蚀

喹啉衍生物已被评估其缓蚀性能。计算研究表明,这些化合物有效地抑制了铁等金属的腐蚀。这归因于它们在金属表面的吸附行为和相互作用,这使得它们成为在各种工业应用中用作缓蚀剂的潜在候选者 (Erdoğan 等,2017)。

新型化合物的合成和生物活性

对 4-溴喹啉衍生物的研究还包括合成具有潜在生物活性的新型化合物。例如,一些研究集中于合成和评估喹啉衍生物作为肌球蛋白轻链激酶 (MLCK) 和表皮生长因子受体激酶 (EGFR) 等特定酶的抑制剂。这些研究对于开发新的治疗剂具有重要意义 (Rode 等,2011)。

安全和危害

未来方向

Quinoline derivatives, including 4-Bromoquinoline-8-carbonitrile, have attracted much attention due to their broad range of activities and applications . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . Therefore, the development of efficient and versatile strategies towards 4-Bromoquinoline-8-carbonitrile and other quinoline derivatives is highly desirable .

作用机制

Target of Action

Pharmacokinetics

The pharmacokinetic properties of 4-Bromoquinoline-8-carbonitrile are as follows :

- Absorption : High gastrointestinal absorption is predicted for this compound .

- Distribution : The compound is predicted to be able to cross the blood-brain barrier (BBB permeant) .

- Metabolism : It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .

- Excretion : Information about the excretion of this compound is not available in the current resources .

属性

IUPAC Name |

4-bromoquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKWVLSWSZHDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-8-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)